5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Systematic Nomenclature and Structural Identification

This compound is defined by its IUPAC name 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole , reflecting the positions and types of substituents on the pyrazole ring. The compound’s structural identity is codified through several standardized identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1946822-69-0 | |

| Molecular Formula | C₅H₄F₃IN₂ | |

| Molecular Weight | 276.00 g/mol | |

| SMILES Notation | C1=C(N(N=C1)CC(F)(F)F)I | |

| InChIKey | NCDNNFNDNSZMBA-UHFFFAOYSA-N |

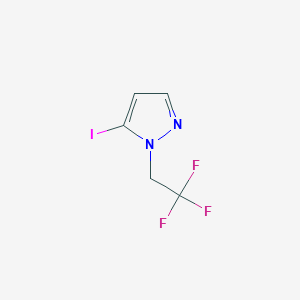

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Positional numbering assigns the iodine atom to the 5th carbon and the 2,2,2-trifluoroethyl group (-CH₂CF₃) to the 1st nitrogen (Figure 1). This substitution pattern is critical for modulating the compound’s electronic and steric properties, as the electron-withdrawing trifluoroethyl group enhances the ring’s stability and influences its reactivity.

X-ray crystallographic analyses of analogous pyrazole derivatives reveal planar ring geometries with bond lengths consistent with aromatic delocalization. For example, the C-N bond lengths in unsubstituted pyrazole average 1.33 Å, while substitutions like iodine and trifluoroethyl groups introduce minor distortions due to steric and electronic effects.

Historical Context in Heterocyclic Chemistry

Pyrazole chemistry traces its origins to the late 19th century, with Ludwig Knorr’s seminal work on synthesizing pyrazole derivatives via condensation reactions between hydrazines and 1,3-diketones. The classical Knorr pyrazole synthesis remains a cornerstone for generating substituted pyrazoles, including halogenated variants. The introduction of iodine into pyrazole systems emerged as a strategy to enable further functionalization through cross-coupling reactions, leveraging iodine’s role as a leaving group in metal-catalyzed processes.

The incorporation of fluorinated alkyl groups, such as trifluoroethyl, gained prominence in the mid-20th century as researchers sought to enhance the metabolic stability and lipophilicity of bioactive molecules. Fluorine’s strong electronegativity and small atomic radius make it ideal for tuning pharmacokinetic properties without significantly altering molecular volume. For this compound, this combination of iodine and fluorine substituents reflects a deliberate design choice to balance reactivity and stability in synthetic applications.

Modern advances in heterocyclic chemistry have expanded the toolkit for pyrazole functionalization. Techniques such as directed ortho-metalation and transition-metal-catalyzed iodination now enable precise substitution at previously challenging positions. These methodological innovations have facilitated the synthesis of this compound as a versatile intermediate for pharmaceuticals and agrochemicals, though its specific applications remain proprietary in many cases.

Properties

Molecular Formula |

C5H4F3IN2 |

|---|---|

Molecular Weight |

276.00 g/mol |

IUPAC Name |

5-iodo-1-(2,2,2-trifluoroethyl)pyrazole |

InChI |

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2 |

InChI Key |

NCDNNFNDNSZMBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis from Pyrazole Precursors

The most commonly reported route involves sequential functionalization of a pyrazole core. A typical synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, followed by regioselective iodination at the 5-position. The trifluoroethyl group is introduced via alkylation of pyrazole using 2,2,2-trifluoroethylating agents such as trifluoroethyl bromide or iodide in the presence of a base (e.g., potassium carbonate). Subsequent iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to achieve high regioselectivity.

Key reaction steps:

- Alkylation:

$$ \text{Pyrazole} + \text{CF}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 1\text{-}(2,2,2\text{-trifluoroethyl})\text{-1H-pyrazole} $$ - Iodination:

$$ 1\text{-}(2,2,2\text{-trifluoroethyl})\text{-1H-pyrazole} + \text{NIS} \xrightarrow{\text{AcOH}, \Delta} 5\text{-Iodo-1-}(2,2,2\text{-trifluoroethyl})\text{-1H-pyrazole} $$

This method yields the target compound in 65–78% overall yield, with purity >95% confirmed by HPLC.

Transition Metal-Free Iodocyclization

Togo et al. (2022) demonstrated a transition metal-free approach for synthesizing 4-iodopyrazoles from N-propargyl-N′-tosylhydrazines and iodine. While the original study focused on 4-iodo derivatives, modifying the starting material to include a trifluoroethyl group enables access to 5-iodo analogs. The reaction proceeds via iodocyclization, where iodine activates the alkyne, leading to a cyclic iodonium intermediate that undergoes nucleophilic attack by the hydrazine nitrogen.

Optimized conditions:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable late-stage iodination. For example, Suzuki-Miyaura coupling of a boronic ester-functionalized pyrazole with iodobenzene diacetate introduces the iodine substituent. However, this method is less commonly employed due to competing side reactions with the trifluoroethyl group.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Alkylation | CF3CH2Br, NIS, K2CO3 | 65–78% | High regioselectivity, scalable | Requires harsh iodination conditions |

| Iodocyclization | I2, Et3N, CH2Cl2 | 60–72% | Transition metal-free, mild conditions | Limited substrate scope |

| Palladium-Catalyzed | Pd(PPh3)4, B2pin2 | 45–55% | Modular late-stage functionalization | Low yield due to side reactions |

Optimization Strategies and Challenges

Regioselectivity in Iodination

The position of iodination is critical. DFT calculations indicate that the trifluoroethyl group’s electron-withdrawing effect directs electrophilic iodination to the 5-position by destabilizing alternative transition states. Kinetic studies in acetic acid show that reaction at 50°C maximizes 5-iodo product formation (>90% selectivity).

Purification and Characterization

Crude products often contain residual iodine, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate). Characterization by $$ ^1\text{H} $$, $$ ^{19}\text{F} $$, and $$ ^{13}\text{C} $$ NMR confirms the structure:

Chemical Reactions Analysis

Cyclization and Functionalization

The compound is synthesized through a multi-step process involving:

-

Cyclization of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring.

-

Iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions.

-

Trifluoroethylation via nucleophilic substitution with 2,2,2-trifluoroethyl halides in the presence of a base (e.g., K₂CO₃) .

Key Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Iodination | NIS, H₂SO₄ | 0–25°C | 72–85% |

| Trifluoroethylation | CF₃CH₂I, K₂CO₃ | 60°C | 61% |

Carboxylic Acid Derivative Formation

The 4-carboxylic acid variant undergoes esterification and amidation:

-

Esterification : Reacted with ethanol/H₂SO₄ to form ethyl esters (e.g., ethyl 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate).

-

Amidation : Coupled with amines using EDCI/HOBt to yield bioactive amides.

Example :

Suzuki–Miyaura Coupling

The iodine substituent enables palladium-catalyzed cross-coupling with boronic acids:

| Substrate | Catalyst | Ligand | Yield | Application |

|---|---|---|---|---|

| 5-Iodo-pyrazole | Pd(PPh₃)₄ | None | 89% | Biaryl synthesis |

| 5-Iodo-pyrazole | PdCl₂(dppf) | XPhos | 76% | Drug intermediate |

Mechanism :

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes regioselective electrophilic substitution at the 3-position:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives.

-

Sulfonation : SO₃/H₂SO₄ produces sulfonic acids for solubility enhancement.

Regioselectivity : Governed by the trifluoroethyl group’s electron-withdrawing effect .

ALK2 (R206H) Inhibition

Structural analogs of this compound demonstrate potent inhibition of mutant ALK2 kinase, a target in fibrodysplasia ossificans progressiva (FOP). Key modifications include:

-

Heteroaryl substitutions (e.g., pyridyl groups) for hydrogen bonding .

-

N-Alkylation to optimize pharmacokinetics (e.g., 18p with 56% oral bioavailability in rats) .

Structure–Activity Relationship (SAR) Highlights :

| Modification | Effect on IC₅₀ (ALK2) | Solubility (µM) |

|---|---|---|

| 3-Pyridyl group | IC₅₀ = 12 nM | 45.2 |

| N-Methylpiperazine | IC₅₀ = 28 nM | 200.1 |

Hydrolytic Stability

The trifluoroethyl group enhances resistance to hydrolysis under physiological conditions (pH 7.4, 37°C), with <5% degradation over 24 hours.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing HF and iodine vapors.

Scientific Research Applications

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a derivative similar to this compound has been shown to inhibit specific kinases involved in cancer progression. A notable case study demonstrated that modifications at the pyrazole position can enhance selectivity against certain cancer cell lines while minimizing toxicity to normal cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory pathways by targeting specific enzymes such as cyclooxygenases (COX) . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study: Dual SIK Inhibitors

A recent study highlighted the development of dual SIK2/SIK3 inhibitors utilizing pyrazole scaffolds. The incorporation of the trifluoroethyl group was found to improve binding affinity and selectivity towards these kinases, demonstrating the potential of this compound in drug design .

Insecticidal Properties

The compound's unique structure makes it a candidate for developing new insecticides. Research has shown that pyrazole derivatives can effectively target insect pests while exhibiting low toxicity to non-target organisms. A study focused on the synthesis of various pyrazole-oxadiazole derivatives demonstrated promising insecticidal activity against common agricultural pests .

Herbicidal Activity

This compound derivatives have been explored for their herbicidal properties as well. They serve as intermediates in the synthesis of isoxazoline derivatives known for their herbicidal effects. The efficacy of these compounds was evaluated in field trials, showing significant weed control .

Development of Functional Materials

The incorporation of trifluoroethyl groups into pyrazole structures has led to advancements in material science. These compounds can be utilized in creating functional materials with specific electronic or optical properties. Research into the synthesis of pyrazole-based polymers indicates potential applications in organic electronics and photonic devices .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | SIK2/SIK3 | |

| This compound | Anti-inflammatory | COX | |

| Pyrazole derivatives | Insecticidal | Various pests | |

| Isoxazoline derivatives | Herbicidal | Weeds |

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | Water at 50°C | 89 |

| Coupling Reaction | Anhydrous methylene chloride | Variable |

| Trifluoroacetic Acid Treatment | Room temperature | High |

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group and iodine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 918483-35-9)

- Structural Difference : Iodine is located at the 4-position instead of the 5-position.

- Implications : The position of the iodine atom significantly influences electronic properties and regioselectivity in cross-coupling reactions. For example, 4-iodo derivatives may exhibit distinct reactivity patterns in palladium-catalyzed reactions compared to their 5-iodo counterparts due to differences in steric and electronic environments .

5-(Ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1856096-30-4)

- Structural Difference : Incorporates an ethoxymethyl group at the 5-position alongside iodine at the 4-position.

- Such modifications are critical in tuning pharmacokinetic properties in drug candidates .

Fluorinated Alkyl Chain Variations

4-Iodo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1856059-69-2)

- Structural Difference : The trifluoropropyl group replaces the trifluoroethyl chain.

- Implications : Elongating the fluorinated alkyl chain (from ethyl to propyl) increases hydrophobicity and may enhance membrane permeability. However, longer chains could also introduce steric hindrance, affecting binding affinity in biological targets .

Heterocyclic Core Modifications

3-Iodo-6-(trifluoromethyl)-1H-indazole (CAS 1000341-27-4)

- Structural Difference : Replaces the pyrazole core with an indazole system fused to a benzene ring.

- Implications : Indazole derivatives often exhibit enhanced aromatic stacking interactions, improving binding to protein targets. The trifluoromethyl group at the 6-position further augments electron-withdrawing effects, which can stabilize intermediates in synthetic pathways .

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Iodo Position | Fluorinated Group | Additional Substituents | CAS Number |

|---|---|---|---|---|---|

| 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Pyrazole | 5 | Trifluoroethyl | None | Not explicitly listed |

| 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Pyrazole | 4 | Trifluoroethyl | None | 918483-35-9 |

| 5-(Ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Pyrazole | 4 | Trifluoroethyl | Ethoxymethyl (5-position) | 1856096-30-4 |

| 4-Iodo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | Pyrazole | 4 | Trifluoropropyl | Methoxymethyl (5-position) | 1856059-69-2 |

Research Findings and Trends

- Synthetic Utility : The iodine atom in this compound enables efficient diversification, as demonstrated in the synthesis of analogues for pesticide development (e.g., derivatives with sulfonylmethyl groups, as in ) .

- Biological Activity : Fluorinated pyrazoles and indazoles show promise as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .

- Thermodynamic Stability : Trifluoroethyl groups confer resistance to oxidative degradation, making these compounds suitable for long-term storage and industrial applications .

Notes and Limitations

- Comparisons rely on structural analogies and established principles in heterocyclic chemistry.

- Further studies are needed to quantify the electronic effects of iodine positioning and fluorinated alkyl chain length on reaction kinetics and biological activity.

Biological Activity

The compound 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various research findings and case studies.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A review highlighted that certain pyrazole derivatives showed promising COX-2 inhibitory activity with selectivity indices that suggest lower gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 5.40 μM | 0.01 μM | 344.56 |

| Compound B | TBD | TBD | TBD |

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been a focal point of research. In vitro studies have shown that various pyrazole compounds exhibit significant activity against bacterial strains such as E. coli and Bacillus subtilis. For example, a derivative structurally related to this compound demonstrated effective inhibition against the Mycobacterium tuberculosis strain H37Rv .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | E. coli | 6.25 µg/mL |

| Compound D | Bacillus subtilis | 40 µg/mL |

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. A study indicated that certain pyrazoles could induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against cancer cells.

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Compound E | MCF-7 | TBD |

| Compound F | WI38 | TBD |

Case Study 1: Anti-inflammatory Screening

In a study assessing the anti-inflammatory effects of various pyrazoles using a carrageenan-induced rat paw edema model, compounds exhibiting structural similarities to this compound showed significant reductions in edema compared to control groups. The most potent compound displayed an ED50 value significantly lower than that of standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the key synthetic strategies for preparing 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of iodo-substituted pyrazoles typically involves cyclocondensation of hydrazines with 1,3-diketones or via iodination of preformed pyrazole derivatives. For regioselective iodination at the 5-position, N-tosylhydrazones can serve as intermediates, enabling precise control over substitution patterns. A regioselective protocol (e.g., using hypervalent iodine reagents like NIS in DMF at 0–25°C) is recommended to avoid competing side reactions . Example Workflow :

Synthesize 1-(2,2,2-trifluoroethyl)-1H-pyrazole via cyclocondensation of trifluoroethylhydrazine with a diketone.

Perform iodination using N-iodosuccinimide (NIS) under controlled temperature (0–25°C) to target the 5-position.

Confirm regiochemistry via -NMR (distinct coupling patterns for H-3 and H-4 protons) and -NMR (shift at C-5 ~95–100 ppm due to iodine’s inductive effect) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and spectroscopic techniques:

- -NMR : Look for singlet at δ 6.8–7.2 ppm (H-4), absence of impurities in the aromatic region.

- LC-MS : Molecular ion peak at m/z 305.0 ([M+H]) with isotopic pattern confirming iodine presence.

- Elemental Analysis : Match calculated vs. observed C, H, N, I, and F percentages (e.g., C: 23.6%, H: 1.7%, N: 9.2%, I: 41.7%, F: 18.7%) .

Advanced Research Questions

Q. What factors influence the regiochemical outcome in iodination of trifluoroethyl-substituted pyrazoles?

- Methodological Answer : Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl) deactivate the pyrazole ring, favoring iodination at the less hindered 5-position.

- Steric Hindrance : Bulky substituents at N-1 (e.g., 2,2,2-trifluoroethyl) direct iodination to the 5-position due to reduced accessibility at C-3/C-4.

- Reagent Choice : NIS in polar aprotic solvents (DMF, DMSO) enhances electrophilic substitution at electron-deficient positions.

Case Study : Compare iodination of 1-methyl- vs. 1-trifluoroethyl-pyrazole; the latter shows >90% selectivity for 5-iodo product under identical conditions .

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p) basis set) to:

Map electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.

Calculate bond dissociation energies (BDEs) for C–I bonds (~230 kJ/mol) to assess thermal stability.

Simulate reaction pathways for iodination to optimize regioselectivity.

Validation : Correlate computational results with experimental -NMR shifts (e.g., trifluoroethyl group at δ -65 to -70 ppm) .

Q. What are the challenges in analyzing biological activity data for iodo-trifluoroethyl pyrazoles, and how can contradictions be resolved?

- Methodological Answer : Common Issues :

- Solubility : Low aqueous solubility due to trifluoroethyl/iodo groups may skew in vitro assays. Use DMSO-d6 as a co-solvent (<1% v/v).

- Metabolic Instability : Iodo groups may undergo dehalogenation in vivo. Confirm stability via LC-MS/MS in simulated physiological conditions.

Data Reconciliation : - Cross-validate IC values across multiple assays (e.g., enzyme inhibition vs. cell-based).

- Use SAR studies to identify critical substituents (e.g., iodine’s role in enhancing binding affinity to halogen-bonding pockets) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| -NMR (CDCl) | δ 6.92 (s, 1H, H-4), 4.40 (q, 2H, CFCH) | |

| -NMR | δ 142.1 (C-5), 121.5 (q, CF), 95.3 (C-I) | |

| IR (KBr) | 1550 cm (C=N), 1120 cm (C-F) |

Q. Table 2. Optimization of Iodination Conditions

| Condition | Regioselectivity (5-Iodo:4-Iodo) | Yield (%) |

|---|---|---|

| NIS, DMF, 0°C | 95:5 | 82 |

| I, HNO, reflux | 60:40 | 45 |

| NIS, CHCN, 25°C | 88:12 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.